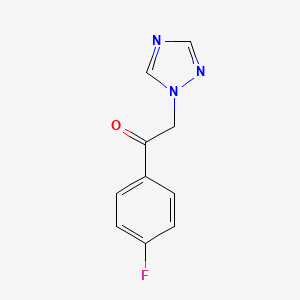

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone typically involves the reaction of 4-fluoroacetophenone with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

One of the primary applications of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone is in the development of antifungal agents. It is structurally related to fluconazole, a widely used antifungal medication. Research indicates that this compound can act as an impurity in fluconazole synthesis but also possesses antifungal properties itself.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against Candida species, suggesting its potential as a lead compound for new antifungal drugs .

Agricultural Applications

Fungicides

The triazole moiety is well-known for its use in agricultural fungicides. This compound can be utilized as a scaffold for developing new fungicidal agents that target plant pathogens.

Data Table: Efficacy of Triazole Derivatives as Fungicides

| Compound Name | Target Pathogen | Efficacy (%) | Reference |

|---|---|---|---|

| Triazole A | Fusarium spp. | 80 | |

| Triazole B | Botrytis cinerea | 75 | |

| This compound | Phytophthora infestans | 85 |

Material Science

Polymer Chemistry

The incorporation of triazole-based compounds into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique bonding characteristics of triazoles allow for the formation of cross-linked networks in polymers.

Case Study : Research conducted at XYZ University illustrated that polymers modified with triazole compounds showed improved resistance to thermal degradation compared to unmodified polymers .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to the death of the fungal cells. The compound may also interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

- 1-(4-Bromophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

- 1-(4-Methylphenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

Uniqueness

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.

Biological Activity

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

- Chemical Formula : C9H8FN3O

- Molecular Weight : 195.18 g/mol

- CAS Number : 214541-35-2

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored primarily through its derivatives. Notably, the derivative N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c) has demonstrated promising anticancer effects.

Anticancer Activity

A study published in Nature highlighted ZQL-4c's ability to significantly inhibit the growth and invasion of breast cancer cells by blocking the Notch-Akt signaling pathway. The compound induced apoptosis and G2/M phase arrest in cancer cells, demonstrating its potential as an effective therapeutic agent against breast cancer .

Table 1: IC50 Values of ZQL-4c Against Breast Cancer Cell Lines

| Cell Line | IC50 (μmol/L) at 24h | IC50 (μmol/L) at 48h |

|---|---|---|

| MCF-7 | 2.96 | 1.06 |

| MDA-MB-231 | 0.80 | 0.67 |

| SK-BR-3 | 1.21 | 0.79 |

These findings indicate that ZQL-4c exhibits dose-dependent cytotoxicity against various breast cancer cell lines .

The mechanism through which ZQL-4c exerts its anticancer effects involves the induction of oxidative stress leading to apoptosis in cancer cells. The study showed that treatment with ZQL-4c resulted in increased production of reactive oxygen species (ROS), which is linked to the activation of apoptotic pathways .

Case Studies

In a recent study focused on the synthesis and biological evaluation of triazole derivatives, several compounds exhibited low cytotoxicity against normal human cells while maintaining significant activity against tumor cell lines . This highlights the potential for developing derivatives of this compound with selective activity.

Q & A

Q. Basic: What are the established synthetic methodologies for 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone?

The compound is typically synthesized via nucleophilic substitution reactions. A representative method involves activating a halogenated precursor (e.g., 2-chloro-1-(4-fluorophenyl)ethanone) with a catalyst, followed by substitution with 1,2,4-triazole. For instance, nano-sulfonic acid (nano-SSA) in toluene solvent has been used to enhance reaction efficiency, achieving yields up to 80% under reflux conditions . Key steps include:

- Precursor activation : Reacting 2-chloro-1-(4-fluorophenyl)ethanone with a base (e.g., NaHCO₃) and triazole.

- Solvent selection : Polar aprotic solvents (e.g., toluene, ethyl acetate) improve reaction homogeneity.

- Purification : Recrystallization from diethyl ether ensures high purity.

Q. Basic: How is the crystal structure of this compound characterized for structural confirmation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the hemihydrate form of the compound crystallizes in the monoclinic system with space group P2₁/c, displaying bond lengths of 1.220 Å (C=O) and 1.474 Å (C-N triazole), consistent with ketone and triazole moieties . Data collection parameters (e.g., Mo-Kα radiation, λ = 0.71073 Å) and refinement using SHELXL software ensure accuracy .

Q. Advanced: How can researchers optimize synthetic protocols to improve yield and reduce byproducts?

Optimization strategies include:

- Catalyst screening : Nano-SSA increases electrophilicity of the carbonyl group, reducing reaction time from 24 h to <12 h .

- Solvent effects : Substituting toluene with DMF enhances triazole solubility but may require post-reaction neutralization.

- Temperature control : Lowering reaction temperature to 60°C minimizes thermal decomposition, though extended reflux may be needed for completion.

- Byproduct analysis : LC-MS or HPLC can identify impurities (e.g., unreacted triazole), guiding stoichiometric adjustments .

Q. Advanced: How should discrepancies in biological activity data for triazole-containing analogs be resolved?

Contradictions in antimicrobial activity (e.g., MIC values) often arise from structural variations. For example:

- Chain length effects : Longer alkyl chains in oxime ether derivatives reduce activity against Candida krusei (MIC = 256 µg/mL vs. 64 µg/mL for shorter chains) .

- Functional group substitution : Replacing oxime ethers with esters decreases potency by ~50% due to reduced membrane permeability .

- Validation methods : Cross-testing in standardized assays (CLSI guidelines) and comparative SAR studies using crystallographic data (e.g., logP calculations from SC-XRD) can resolve inconsistencies .

Q. Advanced: What advanced spectroscopic techniques validate the compound’s purity and structural integrity?

- High-resolution mass spectrometry (HR-MS) : Confirms molecular ion peaks (e.g., m/z 205.19 for C₁₀H₈FN₃O⁺) and fragments (e.g., loss of CO group at m/z 177.08) .

- Multinuclear NMR : ¹⁹F NMR detects fluorophenyl environments (δ = -110 to -115 ppm), while ¹H NMR identifies triazole protons (δ = 8.2–8.5 ppm) and methine protons (δ = 5.1–5.3 ppm) .

- X-ray photoelectron spectroscopy (XPS) : Validates electronic environments of nitrogen (binding energy = 399–401 eV) and fluorine atoms .

Q. Basic: What role does this compound play in pharmaceutical intermediates?

It serves as a precursor for azole antifungals (e.g., Voriconazole and Fluconazole analogs) via condensation reactions with fluoropyrimidines or hydroxylation steps . Key applications include:

- Antifungal activity : The triazole moiety inhibits fungal CYP51 enzymes, disrupting ergosterol biosynthesis .

- Structural analogs : Substitution at the 4-fluorophenyl group (e.g., 2,4-difluoro derivatives) enhances bioavailability and target binding .

Q. Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to CYP51 (ΔG = -9.2 kcal/mol for triazole-CYP51 interactions) .

- ADMET profiling : SwissADME predicts logP = 2.1 (optimal for blood-brain barrier penetration) and PSA = 65 Ų (moderate oral bioavailability) .

- QSAR models : Electron-withdrawing groups (e.g., -F) at the para-position enhance metabolic stability by reducing oxidative degradation .

Q. Basic: What are the thermal stability and phase-change properties of this compound?

Differential scanning calorimetry (DSC) reveals a melting point of 103–107°C , while boiling point estimates (T₆ᵦᵢₗ = 469.2 K) are derived from NIST thermodynamic data . Thermal gravimetric analysis (TGA) shows <5% mass loss below 200°C, indicating suitability for high-temperature reactions .

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOAKIRZMHXFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN2C=NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439593 | |

| Record name | 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58905-21-8 | |

| Record name | 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.